molecular formula C10H8ClNO B041318 7-Chloro-5-methylquinolin-8-ol CAS No. 90799-56-7

7-Chloro-5-methylquinolin-8-ol

Cat. No. B041318
CAS RN: 90799-56-7
M. Wt: 193.63 g/mol
InChI Key: ZIOISVUUZNUJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methylquinolin-8-ol is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is also known by other synonyms such as 7-Chloro-5-methyl-8-quinolinol .


Synthesis Analysis

The synthesis of 7-Chloro-5-methylquinolin-8-ol and its derivatives involves various methods. One such method involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .


Molecular Structure Analysis

The molecular structure of 7-Chloro-5-methylquinolin-8-ol can be analyzed using various tools and techniques . The structure consists of a quinoline core, which is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Chloro-5-methylquinolin-8-ol, have been involved in various chemical reactions. For instance, quinoline synthesis involves several classical reaction methodologies, such as Gould–Jacobs, Friedländer, Ptzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly processes for the synthesis of quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-5-methylquinolin-8-ol include its molecular weight (193.63 g/mol) and molecular formula (C10H8ClNO) . Further details about its properties such as melting point, boiling point, and density can be obtained through specific laboratory tests .

Scientific Research Applications

Metal Chelation and Alzheimer's Disease Treatment

Clioquinol, a compound related to 7-Chloro-5-methylquinolin-8-ol, has been investigated for its potential in treating Alzheimer's disease due to its metal-binding properties. This compound binds copper and zinc ions, potentially dissolving beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Efforts are underway to repurpose Clioquinol for new indications, including cancer therapy, by exploiting its ability to inhibit proteasome function and its preclinical efficacy in malignancy treatment (Mao & Schimmer, 2008).

Antimicrobial and Antifungal Applications

Compounds derived from 8-hydroxyquinoline have been synthesized for their antimicrobial properties. For instance, a novel ligand and its metal complexes were prepared and showed in vitro antimicrobial activity against various bacterial strains and fungi, highlighting the pharmacological significance of these derivatives (Patel & Patel, 2017).

Anti-corrosion Applications

Several studies have focused on the anti-corrosion properties of 8-hydroxyquinoline derivatives. These compounds have been evaluated for protecting metals like mild steel in acidic environments, demonstrating significant inhibition efficiencies. The molecular structure of these derivatives contributes to their performance as corrosion inhibitors, with research highlighting their potential in industrial applications (Douche et al., 2020).

Antimalarial Activity

The antimalarial activity of quinoline derivatives, including those related to 7-Chloro-5-methylquinolin-8-ol, has been a subject of research. These compounds have shown effectiveness against resistant strains of malaria, encouraging clinical trials in humans to explore their potential further (Werbel et al., 1986).

Analytical and Pharmaceutical Applications

Research into 8-hydroxyquinoline derivatives extends into analytical chemistry, where these compounds are used in the development of new methodologies for the determination of metal ions in biological materials. The properties of these derivatives make them suitable for various analytical applications, including the determination of clioquinol in biological samples (Degen et al., 1976).

Safety And Hazards

The safety data sheet (SDS) for 7-Chloro-5-methylquinolin-8-ol provides information about its potential hazards . It’s important to handle this chemical with appropriate safety measures to prevent any harm.

Future Directions

The future directions for 7-Chloro-5-methylquinolin-8-ol could involve its potential applications in various fields. For instance, it could be used in the synthesis of new compounds with potential biological and pharmaceutical activities . Additionally, advancements in analytical techniques could provide more detailed insights into its properties .

properties

IUPAC Name

7-chloro-5-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOISVUUZNUJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238263
Record name 7-Chloro-5-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methylquinolin-8-ol

CAS RN

90799-56-7
Record name 7-Chloro-5-methyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90799-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-methylquinolin-8-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090799567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-5-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-5-methylquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.084.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.